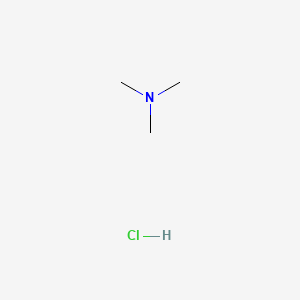

Trimethylamine hydrochloride

Descripción

Historical Perspectives in Amines Research

The study of amines, organic compounds containing nitrogen, has been fundamental to the advancement of organic chemistry. ijrpr.com These compounds are classified as primary, secondary, or tertiary, based on the number of hydrogen atoms in ammonia (B1221849) that are replaced by organic groups. britannica.comwikipedia.org Historically, amines have been recognized for their basicity, a property conferred by the lone pair of electrons on the nitrogen atom, which allows them to act as weak bases. wikipedia.orgchemicalland21.com

The synthesis of amines has evolved considerably over time. Early methods included the reaction of alcohols with ammonia at high temperatures. britannica.com The development of more sophisticated techniques, such as reductive amination and transition metal-catalyzed reactions, has enabled the precise and efficient synthesis of complex amine-containing molecules. ijrpr.com Aromatic amines, like aniline, were initially sourced from coal tar but are now primarily synthesized from hydrocarbons like benzene. britannica.combritannica.com

Evolution of Trimethylamine (B31210) Hydrochloride in Chemical Science

Trimethylamine hydrochloride, as a specific amine salt, has its own trajectory in chemical science. It is formed through the reaction of trimethylamine and hydrochloric acid. nih.gov The synthesis of its parent compound, trimethylamine, can be achieved through the reaction of ammonia and methanol (B129727) with a catalyst. wikipedia.org Another method for preparing this compound involves the reaction of ammonium (B1175870) chloride with paraformaldehyde. wikipedia.org

Initially, its applications were likely centered around its role as a stable, solid form of the volatile trimethylamine gas. Over time, its utility has expanded significantly. It is now recognized as a versatile reagent and precursor in numerous chemical processes.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027229 | |

| Record name | Trimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid with fishy odor; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sub 200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, ethanol, and chloroform | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000166 [mmHg] | |

| Record name | Trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC CRYSTALS FROM ALCOHOL | |

CAS No. |

593-81-7 | |

| Record name | Trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW38SRM77K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

277.5 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Organic Transformations Involving Trimethylamine Hydrochloride

Role in the Synthesis of Quaternary Ammonium (B1175870) Compounds

A primary application of trimethylamine (B31210) hydrochloride is as a fundamental building block in the synthesis of a wide array of quaternary ammonium compounds. chemblink.comvcarechemicals.comchemicalland21.comchemicalbook.com These compounds are characterized by a central nitrogen atom bonded to four organic groups and a counter-ion, and they find extensive use as surfactants, disinfectants, and fabric softeners. chemblink.com The stability and reactivity of trimethylamine hydrochloride make it an ideal starting material for these syntheses. chemblink.com

One of the most significant industrial applications is the production of choline (B1196258) chloride, an essential nutrient in animal feed, often referred to as vitamin B4. vcarechemicals.comatamanchemicals.com The synthesis can be achieved through the reaction of this compound with ethylene (B1197577) oxide. atamanchemicals.comgoogle.com Another pathway involves the reaction of trimethylamine, generated from its hydrochloride salt, with chloro-ethanol. atamanchemicals.com

Furthermore, this compound is utilized in the synthesis of other functional quaternary ammonium salts. For instance, it reacts with allyl bromide to produce allyltrimethylammonium chloride, a precursor for other specialized chemical syntheses. nih.gov The general reaction involves the alkylation of trimethylamine (derived from the hydrochloride salt) with an appropriate alkyl halide.

| Quaternary Ammonium Compound | Precursors | Key Applications | Reference |

|---|---|---|---|

| Choline Chloride | This compound, Ethylene Oxide | Animal feed nutrient (Vitamin B4), human nutrition | vcarechemicals.comatamanchemicals.com |

| Allyltrimethylammonium Chloride | This compound, Allyl bromide | Precursor in organic synthesis | nih.gov |

| General Quaternary Ammonium Salts | This compound, Alkyl Halides | Surfactants, Disinfectants, Fabric Softeners | chemblink.comchemicalland21.com |

Application as a Methylating Agent in Organic Synthesis

In the realm of organic synthesis, this compound serves as an effective methylating agent. chemblink.com This process involves the introduction of a methyl group (-CH3) into a molecule, a fundamental transformation for creating complex molecular structures. The compound's ability to donate a trimethylamine group, or subsequently a methyl group under certain conditions, is valuable in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. chemblink.comvcarechemicals.com Its utility as a reagent for introducing the trimethylamine group into various chemical compounds highlights its importance in constructing specialized molecules. vcarechemicals.comnordmann.global

Catalytic Functions in Chemical Reactions

This compound exhibits notable catalytic activity in several types of chemical reactions. It is frequently employed as a phase transfer catalyst (PTC). vcarechemicals.comchemicalland21.comchemicalbook.com In this capacity, it facilitates the transfer of a reactant from one phase into another where the reaction occurs, thereby accelerating the reaction rate between reagents that are immiscible. This is particularly useful in heterogeneous systems, such as liquid-liquid or solid-liquid reactions.

Additionally, this compound is a precursor for creating ionic liquids, which are salts in a liquid state that can be used as catalysts or solvents in various chemical processes. chemicalbook.comsigmaaldrich.com For example, it is used to prepare an aluminium chloride-trimethylamine hydrochloride ionic liquid, which is utilized in the electrodeposition of aluminum. chemicalbook.comsigmaaldrich.com The compound also finds use as a catalyst in certain polymerization processes to produce materials with specific desired properties. chemblink.com

Integration in the Synthesis of Chiral Amines

Research has indicated the utility of this compound in the synthesis of chiral amines. chemimpex.com Chiral amines are valuable building blocks in the pharmaceutical and fine chemical industries due to their role in creating stereospecific molecules, where the three-dimensional arrangement of atoms is critical for biological activity. The unique properties of this compound allow for its integration into synthetic pathways that yield these optically active compounds under mild conditions. chemimpex.com

Precursor in Industrial Chemical Production

The role of this compound as a precursor extends across major sectors of the chemical industry, most notably in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it an essential intermediate for building complex molecules.

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of various drugs and active pharmaceutical ingredients (APIs). chemblink.comchemimpex.comefinegroup.com It is particularly utilized for introducing the trimethylammonium group into molecules, which can be a critical step in the synthesis of certain therapeutic agents. nordmann.global The compound serves as a versatile building block, contributing to the development of new drugs for a wide range of diseases. chemblink.com Beyond its role as a reactant, its stability and solubility also allow for its use as an excipient in some drug formulations, where it acts as a carrier for the active drug. chemblink.com

| Pharmaceutical Application | Function of this compound | Significance | Reference |

|---|---|---|---|

| API Synthesis | Precursor/Intermediate | Building block for a wide range of drugs. | chemblink.comefinegroup.com |

| Introduction of Trimethylammonium Group | Reagent | Key step in synthesizing specific therapeutic molecules. | nordmann.global |

| Drug Formulation | Excipient | Acts as a stable and soluble carrier for active ingredients. | chemblink.com |

| Synthesis of Choline Analogs | Precursor | Used in creating compounds for research, such as for parahydrogen induced polarization. | nih.gov |

This compound plays a crucial role as a precursor in the development and production of various agrochemicals. chemicalland21.comchemimpex.com It is used in the synthesis of herbicides, pesticides, and fungicides, which are essential for modern agriculture to protect crops from pests and weeds, thereby enhancing productivity. chemblink.com The European Union has registered this compound as a pesticide active substance, underscoring its role in this sector. nih.gov

| Agrochemical Category | Role of this compound | Impact on Agriculture | Reference |

|---|---|---|---|

| Herbicides | Precursor | Helps in controlling unwanted weeds, improving crop yield. | chemblink.com |

| Pesticides | Precursor/Active Substance | Protects crops from insect pests. | chemblink.comnih.gov |

| Fungicides | Precursor | Aids in preventing and treating fungal diseases in plants. | chemicalland21.com |

Surfactants and Detergent Formulations

This compound serves as a crucial component in the synthesis of various surfactants, which are essential ingredients in detergents and other cleaning products. chemimpex.com Its primary function is as a precursor in the production of quaternary ammonium compounds, a class of versatile surfactants. vcarechemicals.com

One of the most significant applications of this compound in this context is in the industrial synthesis of choline chloride , an essential nutrient often added to animal feed. vcarechemicals.com Furthermore, it is utilized in the creation of other quaternary ammonium salts that act as disinfectants and catalysts in a range of applications. vcarechemicals.com

Dye Leveling Agent Applications

In the textile industry, achieving a uniform and consistent color in dyed fabrics is paramount. This compound is employed as a dye leveling agent , particularly in processes involving anionic dyes. wikipedia.orglabdepotinc.com Its function is to ensure that the dye is absorbed evenly across the fabric, preventing patchiness and ensuring a high-quality finish. rudolf-group.co.id

The mechanism behind its effectiveness as a leveling agent involves its cationic nature. When introduced into the dyebath, the trimethylammonium cation can interact with the anionic dye molecules. This interaction helps to control the rate at which the dye fixes to the textile fibers, promoting a more uniform distribution. koreascience.kr This is particularly beneficial for achieving level dyeing on materials that may have inherent variations in affinity for the dye. rudolf-group.co.id

Research has shown that pretreating cotton fabric with a cationic agent synthesized from this compound can significantly improve the substantivity of anionic dyes. koreascience.kr This modification introduces new cationic sites into the cotton, enhancing its ability to attract and bond with the dye molecules, even in dyebaths with low electrolyte concentrations. koreascience.kr The use of such agents can lead to a more uniform fabric appearance and is suitable for various dyeing processes. rudolf-group.co.id

Advanced Synthetic Routes and Green Chemistry Considerations

Traditional methods for synthesizing this compound have included the reaction of ammonia (B1221849) and methanol (B129727) with a catalyst or the reaction of ammonium chloride with paraformaldehyde. wikipedia.orgorgsyn.org However, in line with the growing emphasis on sustainable and environmentally friendly chemical processes, significant research has been dedicated to developing "green" synthetic routes.

A notable advancement is the catalytic N-methylation of ammonia and ammonium chloride using carbon dioxide (CO₂) as a renewable C1 building block and molecular hydrogen (H₂). sci-hub.se This approach represents a more sustainable alternative to traditional methods that often rely on fossil fuel-derived reagents like methanol. researchgate.net

Further research into green synthesis has explored the use of a Lewis base as a catalyst for the reaction between chloroacetic acid and a trimethylamine aqueous solution to produce betaine (B1666868) hydrochloride, a related compound. scispace.com These advancements highlight a clear trend towards developing more environmentally benign processes for the production of this compound and its derivatives, aligning with the core principles of green chemistry. mdpi.comrsc.org

Biochemical Pathways and Metabolic Significance of Trimethylamine Hydrochloride Derivatives

Gut Microbiota-Dependent Trimethylamine (B31210) Formation

The formation of trimethylamine is an exclusively microbial process occurring within the gut. pnas.orgnih.gov A diverse community of microorganisms metabolizes various dietary precursors to produce TMA, which is then absorbed into the host's circulatory system. mdpi.comnih.gov

Microbial Conversion of Dietary Precursors (Choline, L-Carnitine, Betaine)

The primary dietary precursors for TMA production are choline (B1196258), L-carnitine, and betaine (B1666868). mdpi.comnih.gov These compounds are abundant in a variety of foods, including red meat, eggs, dairy products, and fish. mdpi.comnih.gov

Choline: Found in foods like egg yolks, liver, and soybeans, choline is a key nutrient for various physiological functions. oup.com Gut microbes can directly convert choline into TMA. oup.comnih.gov

L-Carnitine: Primarily obtained from red meat, L-carnitine is another significant precursor for microbial TMA synthesis. mdpi.comnih.gov Studies have shown that the conversion of L-carnitine to TMA is a slower process compared to that of choline. nih.gov

Betaine: Present in plants, betaine can also be metabolized by the gut microbiota to form TMA. mdpi.comoup.com However, the rate of TMA production from betaine is generally lower than from choline and L-carnitine. nih.gov

The rate of TMA production from these precursors varies, with studies indicating the following order: choline > L-carnitine > betaine. nih.gov

Enzymatic Mechanisms of Trimethylamine Production

The microbial conversion of dietary precursors to TMA is facilitated by specific enzymatic pathways. mdpi.comnih.gov

Choline TMA-lyase (CutC/D): This glycyl radical enzyme is responsible for cleaving the C-N bond in choline to produce TMA and acetaldehyde. pnas.orgrsu.lv The discovery of the cut gene cluster has enabled the identification of choline-utilizing bacteria in various environments, including the human gut. pnas.org Several bacterial species, including those from the Firmicutes and Proteobacteria phyla, possess this enzymatic capability. mdpi.comresearchgate.net

Carnitine Monooxygenase (CntA/B): This two-component Rieske-type monooxygenase is involved in the conversion of L-carnitine to TMA. nih.govresearchgate.net

Betaine Reductase: This enzyme facilitates the conversion of betaine to TMA. mdpi.comresearchgate.net

| Enzyme | Dietary Precursor | Key Function | References |

|---|---|---|---|

| Choline TMA-lyase (CutC/D) | Choline | Cleaves the C-N bond in choline to form TMA. | pnas.orgrsu.lv |

| Carnitine Monooxygenase (CntA/B) | L-Carnitine | Converts L-carnitine to TMA. | nih.govresearchgate.net |

| Betaine Reductase | Betaine | Reduces betaine to TMA. | mdpi.comresearchgate.net |

Host Metabolism of Trimethylamine and Trimethylamine N-Oxide (TMAO)

Once produced by the gut microbiota, TMA is absorbed into the portal circulation and transported to the liver, where it undergoes further metabolism. nih.govnih.gov

Hepatic Flavin Monooxygenase (FMO3) Activity

The primary enzyme responsible for the metabolism of TMA in humans is flavin-containing monooxygenase 3 (FMO3). wikipedia.orgmhmedical.com FMO3 is predominantly expressed in the adult liver and catalyzes the N-oxidation of TMA to form trimethylamine N-oxide (TMAO), a non-odorous and water-soluble compound. wikipedia.orgnih.gov This conversion is a critical step in the detoxification and excretion of TMA. mhmedical.com While other FMO isoforms exist, FMO3 is the main enzyme responsible for this specific reaction. wikipedia.orgnih.gov Genetic deficiencies in the FMO3 gene can lead to a condition called trimethylaminuria, or "fish odor syndrome," characterized by the excessive excretion of TMA. wikipedia.orgmhmedical.com

Interconversion Pathways of Trimethylamine and TMAO

The relationship between TMA and TMAO is not unidirectional. While the liver efficiently converts TMA to TMAO, there is evidence of interconversion pathways. mdpi.com Dietary TMAO, found in high concentrations in seafood, can be absorbed directly. mdpi.com Furthermore, some studies suggest that TMAO can be converted back to TMA, although the exact mechanisms and significance of this reverse pathway are still being investigated. mdpi.comfrontiersin.org The balance between TMA production by the gut microbiota and its conversion to TMAO by the host liver is a key determinant of circulating TMAO levels. nih.gov

Microbial Degradation of Trimethylamine

| Process | Key Enzyme/Organism | Location | Function | References |

|---|---|---|---|---|

| TMA Oxidation | Flavin Monooxygenase 3 (FMO3) | Liver | Converts TMA to TMAO. | wikipedia.orgmhmedical.com |

| TMAO to TMA Conversion | Mitochondrial amidoxime (B1450833) reducing component 1 (mARC1) (suspected) | Various Tissues | Reduces TMAO back to TMA. | mdpi.com |

| Microbial TMA Degradation | Staphylococcus saprophyticus | Gut | Degrades TMA. | mdpi.com |

| Paracoccus sp. | Gut | Degrades TMA. | nih.gov |

Implications in Human Metabolic Disorders

The metabolic derivatives of trimethylamine have been increasingly recognized for their association with several human metabolic disorders. The gut microbiota plays a crucial role in the initial production of trimethylamine (TMA) from dietary sources rich in choline, phosphatidylcholine, and L-carnitine. mhmedical.comimrpress.commdpi.com This TMA is then absorbed and transported to the liver, where it is oxidized into trimethylamine N-oxide (TMAO) by flavin-containing monooxygenases (FMOs), primarily FMO3. mhmedical.comimrpress.commdpi.com

Biochemical Basis of Trimethylaminuria

Trimethylaminuria (TMAU), also known as "fish odor syndrome," is a rare metabolic disorder characterized by the excessive excretion of volatile and malodorous trimethylamine (TMA). mhmedical.commdpi.comnih.gov The primary cause of this condition is a genetic defect in the FMO3 gene, located on chromosome 1q23-q25, which leads to a deficiency or dysfunction of the FMO3 enzyme. mhmedical.commhmedical.comnih.gov This enzymatic impairment results in the failure of N-oxidation of TMA to the non-odorous TMAO. mhmedical.commhmedical.com

Consequently, TMA accumulates in the body and is secreted in sweat, saliva, urine, and other bodily fluids, producing a strong, fish-like odor. mhmedical.commhmedical.com While not life-threatening, TMAU can lead to significant social and psychological distress, including anxiety, depression, and social isolation. mhmedical.commdpi.comnih.gov The incidence of trimethylaminuria in Britain is estimated at 1 in 25,000 individuals, with varying rates across different ethnicities. mhmedical.com

Key Genes and Enzymes in Trimethylaminuria

| Gene/Enzyme | Function | Implication in Trimethylaminuria |

|---|---|---|

| FMO3 | Encodes the Flavin-containing monooxygenase 3 enzyme. | Mutations lead to deficient or non-functional FMO3 enzyme, causing primary trimethylaminuria. mhmedical.comnih.gov |

Secondary or acquired forms of trimethylaminuria can also occur due to factors such as diet, gut metabolism, hormonal changes, and certain disease states that may affect FMO3 enzyme activity. nih.govresearchgate.net

Role of TMAO in Cardiovascular Disease Progression

A growing body of evidence implicates elevated levels of trimethylamine N-oxide (TMAO) in the development and progression of cardiovascular diseases (CVD), including atherosclerosis and heart failure. imrpress.commdpi.comnih.gov High plasma TMAO levels are considered an independent risk factor for adverse cardiovascular events and mortality. frontiersin.orgmdpi.comnih.gov

The mechanisms by which TMAO contributes to CVD are multifaceted and include:

Inflammation and Oxidative Stress: TMAO promotes vascular inflammation by activating signaling pathways like NF-κB and the NLRP3 inflammasome, leading to the production of inflammatory cytokines. imrpress.commdpi.comnih.gov This inflammatory response contributes to endothelial dysfunction. mdpi.comfrontiersin.org

Foam Cell Formation: TMAO upregulates scavenger receptors on macrophages, such as CD36 and SR-A1, which facilitates the uptake of oxidized low-density lipoprotein (LDL) and promotes the formation of foam cells, a key feature of atherosclerotic plaques. nih.govfrontiersin.orgmdpi.com

Altered Cholesterol Metabolism: TMAO can disrupt reverse cholesterol transport (RCT), the process that removes excess cholesterol from arteries, and inhibit bile acid synthesis, leading to cholesterol accumulation. frontiersin.orgmdpi.com

Platelet Hyperreactivity: Elevated TMAO levels have been associated with increased platelet reactivity, which can contribute to a hypercoagulable state and increase the risk of thrombotic events. mdpi.com

Cardiac Fibrosis and Dysfunction: In the context of heart failure, TMAO is linked to the induction of cardiomyocyte fibrosis, pulmonary arterial hypertension, and mitochondrial dysfunction. imrpress.comnih.gov

Studies have shown a dose-dependent relationship between plasma TMAO concentrations and the risk of major adverse cardiovascular events (MACE). frontiersin.orgnih.gov A meta-analysis indicated that for every 10 µmol/L increase in TMAO, the risk of cardiovascular death rises by 7.6%. imrpress.com

Association with Chronic Kidney Disease and Type 2 Diabetes Mellitus

Elevated TMAO levels are also significantly associated with the progression of chronic kidney disease (CKD) and the development of type 2 diabetes mellitus (T2DM).

Chronic Kidney Disease (CKD): TMAO is primarily cleared by the kidneys, and its levels are markedly elevated in individuals with impaired renal function. mdpi.comnih.gov This accumulation is not just a consequence of reduced clearance but also appears to contribute directly to the progression of CKD. nih.govclevelandclinic.org Research indicates a bidirectional relationship where high TMAO levels can predict the future risk of developing CKD and a faster decline in kidney function. clevelandclinic.orgccf.org Animal studies have demonstrated that dietary choline or TMAO can promote renal tubulointerstitial fibrosis. nih.gov The mechanisms involve the promotion of renal inflammation and oxidative stress. nih.gov Furthermore, elevated TMAO is an independent predictor of mortality in CKD patients. nih.govnih.gov

Plasma TMAO Levels in Different CKD Stages

| CKD Stage | Typical TMAO Levels | Reference |

|---|---|---|

| Healthy Individuals | ~5.8 µM/L | mdpi.com |

| Non-dialysis CKD | Lower than dialysis patients | mdpi.com |

Type 2 Diabetes Mellitus (T2DM): Several studies have linked higher circulating TMAO levels to an increased risk of developing T2DM. news-medical.netnih.gov The mechanisms are thought to involve TMAO's role in glucose and lipid homeostasis. nih.gov Animal studies suggest that TMAO can impair glucose tolerance, contribute to insulin (B600854) resistance, and induce inflammation in adipose tissue. nih.govnih.gov It may also stimulate glucose production in the liver. news-medical.net A prospective cohort study found that individuals in the highest tertile of serum TMAO had a significantly increased risk of developing T2DM compared to those in the lowest tertile. nih.gov

Enzyme Inhibition and Activity Studies

The primary enzyme involved in the metabolism of TMA is the flavin-containing monooxygenase 3 (FMO3). As detailed in the section on trimethylaminuria, genetic variations or mutations in the FMO3 gene can lead to a significant reduction or complete loss of its catalytic activity, resulting in the inability to convert TMA to TMAO. nih.govnih.gov

Conversely, studies have also investigated the effects of TMAO itself on other enzymes. For instance, TMAO can inhibit the synthesis of liver glycogen (B147801) and affect enzymes involved in bile acid production, such as CYP7A1 and CYP27A1, by suppressing their expression. mdpi.comnews-medical.net

In non-aqueous conditions, TMAO has been shown to act as a strong deactivator of certain enzymes, such as lipase. rsc.org Molecular dynamics simulations suggest that in such environments, TMAO accumulates near the enzyme and forms multiple hydrogen bonds, which can disrupt its function. rsc.org

Protein Stabilization and Destabilization Effects by Derivatives

Trimethylamine N-oxide (TMAO) is a well-known osmolyte that generally acts as a protein stabilizer, particularly under conditions of stress such as high pressure and the presence of denaturants like urea (B33335). pnas.orgnih.govwikipedia.org This stabilizing effect is crucial for marine organisms living at great depths. nih.govwikipedia.org

The mechanisms behind TMAO's protein-stabilizing effects are complex and multifaceted:

The Osmophobic Effect: One prevalent theory is that TMAO is excluded from the protein surface. This preferential hydration of the protein forces it into a more compact, folded state to minimize its surface area, thereby stabilizing it. nih.govnih.gov This exclusion is driven by unfavorable interactions between TMAO and the peptide backbone. nih.gov

Alteration of Water Structure: TMAO can influence the hydrogen-bonding network of water. pnas.orgpnas.org By strengthening water-water interactions, it can indirectly stabilize the folded state of proteins by making the solvation of unfolded peptide chains less favorable. pnas.org

Direct Interactions: Contrary to the exclusion theory, some studies suggest that TMAO can have direct, albeit transient, interactions with certain amino acid side chains on the protein surface. nih.govpnas.org It has been proposed that TMAO can act like a surfactant on the heterogeneous surfaces of folded proteins. pnas.org

However, the effect of TMAO on protein stability is not universally stabilizing. In some contexts, it can have destabilizing effects or inhibit protein folding. For instance, one study found that TMAO inhibits the folding of proteins with slow folding kinetics by affecting the cis-trans isomerization of proline residues. nih.gov Additionally, under certain non-aqueous conditions, TMAO can act as a denaturant. rsc.org The concentration of TMAO is also a critical factor; while it is stabilizing at lower concentrations, very high concentrations might have a destabilizing effect. chemrxiv.org

Summary of TMAO's Effects on Proteins

| Effect | Mechanism | Context |

|---|---|---|

| Stabilization | Preferential exclusion from the protein surface (osmophobic effect). nih.govnih.gov | Counteracting pressure and chemical denaturants (e.g., urea). pnas.orgnih.gov |

| Stabilization | Strengthening of water's hydrogen-bonding network. pnas.orgpnas.org | General protein folding. |

| Stabilization | Acting as a surfactant for heterogeneous protein surfaces. pnas.org | Stabilizing collapsed conformations. |

| Inhibition/Destabilization | Affecting proline cis-trans isomerization. nih.gov | Proteins with slow folding kinetics. |

Analytical Methodologies for Trimethylamine Hydrochloride and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating mixtures. Several chromatographic methods are employed for the analysis of trimethylamine (B31210) and related compounds, each with its specific advantages.

High Performance Liquid Chromatography (HPLC) for Trimethylamine Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for the detection and quantification of trimethylamine. chromatographyonline.com To enhance the detection of TMA, which lacks a strong chromophore for UV detection, a derivatization step is often employed. chromatographyonline.comrsc.org A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with TMA to form a derivative with strong UV absorption. chromatographyonline.comrsc.org This allows for sensitive detection using a UV detector. chromatographyonline.com

A reversed-phase HPLC method using a C18 column is frequently utilized for the separation of the TMA-FMOC derivative. chromatographyonline.comresearchgate.net The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. chromatographyonline.comresearchgate.net This methodology has been successfully applied to determine TMA levels in various samples, including fish oil softgels. chromatographyonline.com The limit of detection (LOD) for this method can be as low as 0.5 ppm, with a limit of quantification (LOQ) of 1.0 ppm. chromatographyonline.com

| Parameter | Value | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization | chromatographyonline.com |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC) | chromatographyonline.comrsc.org |

| Column | Lichosphere 100 RP18 | chromatographyonline.com |

| Mobile Phase | Acetonitrile and Water | chromatographyonline.comresearchgate.net |

| Detection | UV Detector | chromatographyonline.com |

| Limit of Detection (LOD) | 0.5 ppm | chromatographyonline.com |

| Limit of Quantification (LOQ) | 1.0 ppm | chromatographyonline.com |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like trimethylamine. oup.comoup.comnih.govnih.gov It is particularly useful for quantifying TMA in various matrices, including seafood, where it serves as a spoilage indicator, and in industrial materials like fiberglass insulation resins, where its release can cause a "fishy" odor. oup.comoup.comnih.govnoaa.gov

Several GC-based methods have been developed. Headspace GC, often coupled with a mass spectrometer (MS), is a common approach for analyzing volatile species like TMA. oup.comnih.gov This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC. oup.com To improve separation and reduce issues like peak tailing, base-modified columns or columns with specific coatings like Carbowax 20M and KOH are used. oup.comoup.comnih.gov The choice of detector is also crucial, with flame ionization detectors (FID) and nitrogen-phosphorus-specific flame ionization detectors (NPFID) being common choices. oup.comnih.gov

A study on the determination of volatile amines in seafood utilized a precolumn of Chromosorb 103 with a main column of Carbopack coated with Carbowax 20M and KOH. oup.com In another application for measuring TMA in industrial methanol (B129727), an Rtx-Wax capillary chromatograph was used. google.com The temperature programming of the GC oven is optimized to ensure good separation of TMA from other volatile compounds. oup.com

| Parameter | Method 1: Seafood Analysis | Method 2: Fiberglass Insulation | Method 3: Industrial Methanol | Reference |

| Technique | Gas Chromatography (GC) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Gas Chromatography (GC) | oup.comoup.comnih.govgoogle.com |

| Column | Precolumn: Chromosorb 103, Main column: Carbopack coated with Carbowax 20M and KOH | HP Basic Wax (30-m x 0.25-mm-i.d., 0.5-µm film thickness) | Rtx-Wax capillary chromatograph | oup.comoup.comgoogle.com |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorous-Specific Flame Ionization Detector (NPFID) | Mass Spectrometer (MS) | Not specified, but heated current suggests a type of ionization detector | oup.comoup.comnih.govnih.govgoogle.com |

| Application | Determination of trimethylamine (TMA) and dimethylamine (B145610) (DMA) in seafood. | Quantitation of TMA in fiberglass insulation resins. | Measurement of TMA in industrial methanol. | oup.comoup.comnih.govgoogle.com |

Ion Chromatography (IC) for Residual Compound Determination

Ion Chromatography (IC) is a valuable technique for determining residual trimethylamine hydrochloride in the synthesis of other chemical compounds, such as 3-chloro-2-hydroxypropyl trimethyl ammonium (B1175870) chloride (CHPTAC). researchgate.netresearchgate.netscholarsportal.info A key challenge in this analysis is the potential for matrix effects from the main product, which can interfere with the accuracy of the IC determination. researchgate.net

To overcome this, a method has been developed that couples a silicon-based C18 reversed-phase liquid chromatography column with suppressed conductance ion chromatography. researchgate.netresearchgate.net This approach helps to significantly reduce matrix effects and improve the detection sensitivity for this compound. researchgate.net The standard addition method is often used to account for any remaining matrix influence and ensure accurate quantification. researchgate.netresearchgate.net This optimized method has shown a detection limit of 0.1 μg mL⁻¹ and good precision, with a relative standard deviation (RSD) ranging from 0.8 to 1.26%. researchgate.net IC is also used for the analysis of amines in various other applications, including monitoring contaminants in high-purity hydrogen peroxide and analyzing amines in nuclear power plant wastewater. metrohm.comthermofisher.com

| Parameter | Value | Reference |

| Technique | Ion Chromatography (IC) with suppressed conductance | researchgate.netresearchgate.netscholarsportal.info |

| Column | Silicon-based C18 reversed-phase liquid chromatography column | researchgate.netresearchgate.net |

| Detection Limit | 0.1 μg mL⁻¹ | researchgate.net |

| Relative Standard Deviation (RSD) | 0.8% to 1.26% | researchgate.net |

| Application | Determination of residual this compound in the synthesis of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC) | researchgate.netresearchgate.net |

Ion-Pair Chromatography

Ion-pair chromatography (IPC) is a variation of reversed-phase chromatography that is particularly useful for separating charged analytes like trimethylamine on a non-polar stationary phase. technologynetworks.com This technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com The reagent has a charge opposite to that of the analyte, forming a neutral ion pair that can be retained and separated on a reversed-phase column, such as a C18 column. technologynetworks.com

For the analysis of cationic species like trimethylamine, an anionic ion-pairing reagent is used. acs.orgacs.org The retention of the ion pair is influenced by factors such as the concentration of the organic solvent in the mobile phase. thermofisher.com Tributylamine has been used as an ion-pairing agent to retain acids in some metabolomics studies, demonstrating the versatility of this approach for analyzing polar metabolites. acs.orgacs.org While not as commonly cited for trimethylamine itself, the principles of IPC are applicable. The technique can be combined with suppressed conductivity detection, a method referred to as mobile-phase ion chromatography (MPIC), which offers universal detection for ionic species. thermofisher.com

Spectrometric Approaches

Spectrometric methods, particularly mass spectrometry, are highly sensitive and specific techniques for the analysis of trimethylamine and its metabolites.

Mass Spectrometry (MS) and LC-MS/MS in Biological Matrices

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC) as in LC-MS/MS, has become a powerful tool for the quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), in complex biological matrices such as plasma, serum, and urine. bevital.nonih.govmdpi.comnih.gov This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of these analytes. bevital.nomdpi.com

In a typical LC-MS/MS method, samples undergo a simple preparation step, often involving protein precipitation with a solvent like methanol. bevital.nomdpi.com An internal standard, frequently a deuterated version of the analyte like d9-TMAO, is added to improve accuracy and precision. bevital.noresearchgate.net The separation is performed on an LC system, and the detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or single reaction monitoring (SRM) mode. bevital.nomdpi.com

These methods have been validated according to regulatory guidelines and have demonstrated excellent linearity over a wide concentration range, with low limits of quantification. nih.govmdpi.com For example, one method for TMAO in human plasma showed a lower limit of quantification of 0.25 µM, while another reported a range of 0.5 - 80 μmol/L. mdpi.comnih.gov The high throughput and accuracy of LC-MS/MS make it well-suited for clinical research and for studying the role of TMA and TMAO in various diseases. nih.govmdpi.com

| Parameter | Method for TMAO in Human Plasma | Method for TMAO in Serum | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comnih.gov |

| Sample Preparation | Protein precipitation | Protein precipitation | bevital.nomdpi.com |

| Internal Standard | Non-deuterated IS (Rhodamine B) or deuterated (d9-TMAO) | Not specified, but stable isotope dilution is common | bevital.nomdpi.comresearchgate.net |

| Mass Spectrometer | Triple quadrupole | SCIEX QTRAP 4500 | mdpi.comnih.gov |

| Ionization Mode | Positive electrospray ionization (ESI) | Not specified | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 0.25 µM | 0.5 µmol/L | mdpi.comnih.gov |

| Linear Range | Not specified | 0.5 - 80 µmol/L | nih.gov |

| Application | Determination of TMAO in human plasma from healthy and hyperlipidemic volunteers. | Quantification of TMAO for clinical interest. | mdpi.comnih.gov |

Ion Mobility Spectrometry (IMS) in Food Analysis

Ion Mobility Spectrometry (IMS) has emerged as a rapid and sensitive technique for the direct detection of volatile compounds like trimethylamine in food products. researchgate.net This method separates ions in the gas phase based on their size and shape under the influence of an electric field. scielo.org.co Its high sensitivity, speed, and cost-effectiveness make it a valuable tool for monitoring food spoilage, where TMA is a key indicator. researchgate.netscielo.org.co

Research has demonstrated the direct detection of TMA in meat products using IMS. researchgate.net For instance, TMA concentrations in chicken meat juice were measured to quantitatively evaluate the decaying process. researchgate.net The lowest detected concentration of TMA in chicken juice was 0.6 ± 0.2 ng, with a similar detection limit of 0.6 ng observed for a standard aqueous solution of TMA. researchgate.net To enhance the sensitivity and selectivity of IMS for TMA detection, dopant-assisted positive photoionization (DAPP-IMS) has been developed. nih.gov The use of dopants, such as 2-butanone, improves the separation of the TMA product ion peak from the reagent ion peak, leading to a lower limit of detection (LOD) of 1 ppb for standard TMA samples. nih.gov This DAPP-IMS method has been successfully applied to monitor TMA generation in seafood like oysters and shrimp during storage at 4°C, confirming its potential for the qualitative and quantitative analysis of TMA in real-world food samples. nih.gov

The applicability of IMS in food analysis extends beyond spoilage detection to include the characterization of biomolecules and small molecules, improving selectivity and sensitivity when integrated with traditional chromatography-mass spectrometry workflows. nih.gov

Raman Spectroscopy for Molecular Interactions

Raman spectroscopy is a powerful non-destructive technique used to investigate the molecular interactions of trimethylamine and its derivatives by analyzing their vibrational modes. olemiss.eduacs.org Studies have utilized Raman spectroscopy to understand the hydrogen-bonding interactions between TMAO, a known protein stabilizer, and water. olemiss.eduacs.org These investigations have revealed that the oxygen atom in TMAO can accept at least three hydrogen bonds from surrounding water molecules, while the methyl groups are unlikely to interact directly with water. acs.org

The effect of hydration on the vibrational modes of TMAO has been studied by observing shifts in the Raman spectra with increasing water concentration. acs.org These spectral shifts, which can be either red or blue shifts, provide insights into the structure of the hydrogen-bonded network around the TMAO molecule. acs.org Furthermore, comparative studies of TMAO and its deuterated form (TMAO-d9) have shown that deuteration can lead to less perturbation in the spectra, suggesting weaker intermolecular interactions for the deuterated compound. researchgate.net Raman spectroscopy has also been employed to study the interactions between TMAO and denaturants like guanidine (B92328) hydrochloride and urea (B33335), confirming a blue shift in the HNH bending region of urea when TMAO is present. olemiss.edu

| Interaction Studied | Key Observation | Reference |

|---|---|---|

| TMAO and Water | The oxygen atom of TMAO accepts at least three hydrogen bonds from water molecules. | acs.org |

| TMAO and Urea | A blue shift is observed in the HNH bending region of urea. | olemiss.edu |

| TMAO vs. TMAO-d9 | TMAO-d9 spectra are less perturbed, indicating weaker intermolecular interactions. | researchgate.net |

Electrochemical Detection Methods

Electrochemical sensors offer a rapid, sensitive, and low-cost alternative for the detection of trimethylamine and its metabolite, TMAO. electrochemsci.orgnih.gov These methods are particularly attractive for on-site monitoring and in small laboratory settings. nih.gov Various electrochemical approaches have been developed, including those based on molecularly imprinted polymers (MIPs) and enzyme-based biosensors. electrochemsci.orgnih.govnih.gov

A molecularly imprinted electrochemical sensor for TMAO detection demonstrated high recognition ability compared to non-imprinted polymers and was successfully used to detect TMAO in urine and sewage samples. electrochemsci.org Another sensor, based on a screen-printed electrode modified with molecularly imprinted polypyrrole-molybdenum(III) sulfide (B99878) nanosheets, showed a linear detection range for TMAO from 30 µM to 210 µM with a limit of detection of 1.4 µM. nih.gov

Enzyme-based biosensors have also been developed. One such sensor utilizes a chimeric enzyme and operates at a potential of -0.8 V vs. Ag/AgCl, detecting TMAO concentrations from 2 µM to 15 mM with a response time of about 33 seconds. nih.gov This biosensor demonstrated operational stability for over three weeks and could detect TMAO in 10% human serum with a lowest detectable concentration of 10 µM. nih.gov Another amperometric biosensor for TMA detection, designed for assessing fish freshness, is based on a conducting polypyrrole substituted with ferrocenyl, where the enzyme flavin-containing monooxygenase 3 (FMO3) is immobilized. researchgate.net

| Sensor Type | Analyte | Linear Range | Limit of Detection | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer | TMAO | N/A | N/A | electrochemsci.org |

| MIP - Polypyrrole-MoS₂ | TMAO | 30 µM - 210 µM | 1.4 µM | nih.gov |

| Enzyme-based (Chimeric) | TMAO | 2 µM - 15 mM | 10 µM (in serum) | nih.gov |

| Enzyme-based (FMO3) | TMA | N/A | N/A | researchgate.net |

Development of High-Throughput Analytical Assays

The need for rapid and efficient analysis of trimethylamine and its related compounds in large numbers of samples has driven the development of high-throughput assays. nih.govnih.gov These methods are particularly crucial for clinical research and screening applications.

A multiplexed targeted assay using Ultra Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) has been developed for the simultaneous quantitative analysis of TMA, TMAO, and their precursors (choline, betaine (B1666868), and L-carnitine) in human serum. nih.gov This "methylamine panel" method is linear in the range of 0.25–12.5 µmol/L and achieves a limit of detection of approximately 0.10 µmol/L for all metabolites. nih.gov Another high-throughput method was developed to screen the inhibitory effect of phytochemicals on TMA formation in fecal fermentation models. mdpi.com This assay allows for the rapid and inexpensive pre-clinical evaluation of compounds that could potentially reduce TMA production by the gut microbiota. mdpi.com

Furthermore, a fluorometric microplate assay has been established for the quantitative analysis of TMAO. nih.gov This assay utilizes a multi-enzymatic coupling system that produces a fluorescent signal from the conversion of TMAO. nih.gov It is suitable for quantifying serum TMAO in the range of 2.05–50 µM, which covers the typical levels found in clinical samples, and shows good agreement with mass spectrometry methods. nih.gov

Method Validation and Quantification Strategies

Robust method validation is essential to ensure the accuracy, precision, and reliability of analytical methods for quantifying trimethylamine and its metabolites. nih.govmdpi.comnih.gov Validation procedures typically follow guidelines from regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA). mdpi.comnih.gov

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, validation includes assessing linearity, sensitivity, precision, accuracy, and recovery. nih.govmdpi.com One validated LC-MS/MS method for TMAO in human plasma demonstrated excellent linearity over a range of 1 to 5,000 ng/mL with a correlation coefficient (R²) greater than 0.996. nih.govelsevierpure.com The intra-day and inter-day precision for this method ranged from 1.65% to 7.15%, and accuracy was between 96.36% and 111.43%. nih.gov Another LC-MS/MS method for TMAO in human plasma reported a lower limit of quantification (LLOQ) of 0.25 µM and analyte recovery between 98.9% and 105.8%. mdpi.com

To overcome interference from endogenous TMAO in biological matrices, some methods utilize a surrogate matrix for the calibration curve. nih.govelsevierpure.com For instance, an eight-point calibration curve was constructed in an artificial surrogate matrix for a validated LC-MS/MS method. nih.gov In addition to LC-MS/MS, other techniques like proton nuclear magnetic resonance (¹H-NMR) spectroscopy have been validated for the simultaneous quantification of TMA and the K-Index (a fish freshness indicator) in fish extracts. cabidigitallibrary.org This NMR-based method was shown to meet all validation requirements, including accuracy, precision, and linearity, while being faster and avoiding the use of hazardous reagents. cabidigitallibrary.org

| Method | Analyte | Matrix | Linearity Range | LLOQ | Precision (RSD%) | Accuracy (%) | Reference |

|---|---|---|---|---|---|---|---|

| LC-MS/MS | TMAO | Human Plasma | 1 - 5,000 ng/mL | 1 ng/mL | 1.65 - 7.15 | 96.36 - 111.43 | nih.gov |

| LC-MS/MS | TMAO | Human Plasma | N/A | 0.25 µM | Within acceptable limits | 98.9 - 105.8 (Recovery) | mdpi.com |

| ¹H-NMR | TMA | Fish Extracts | Validated | Validated | Validated | Validated | cabidigitallibrary.org |

Advanced Material Science and Industrial Applications Utilizing Trimethylamine Hydrochloride

Ionic Liquid Systems

Ionic liquids are salts that are in a liquid state at or near room temperature. They possess unique properties such as low volatility, high thermal stability, and wide electrochemical windows, making them suitable for various electrochemical applications. mdpi.com Trimethylamine (B31210) hydrochloride is a key component in the formulation of certain types of ionic liquids, particularly chloroaluminate systems.

Application in Electropolishing of Metals

A significant application of trimethylamine hydrochloride is as a component in ionic liquid electrolytes used for the electropolishing of metals, particularly aluminum and its alloys. daneshyari.comresearchgate.net Electropolishing is an electrochemical process that removes a microscopic layer of material from a metal surface to produce a smoother, more reflective finish.

Traditional electropolishing often relies on strong acids, which can generate hazardous gases. daneshyari.com Ionic liquids composed of anhydrous aluminum chloride and this compound offer a more environmentally benign alternative. researchgate.netmdpi.com Research has demonstrated that this type of ionic liquid can achieve a mirror-like surface on aluminum, with one study noting an increase in surface glossiness from an initial value of 7.6 to 665 after treatment. mdpi.com

The benefits of using this ionic liquid system for electropolishing include:

Equivalent Polishing Effect: It achieves a polishing effect comparable to that of strong acid solutions but with less mass loss from the metal. daneshyari.comresearchgate.net

High Stability: The polishing capability of the ionic liquid remains stable even after numerous cycles. daneshyari.comresearchgate.net

Enhanced Corrosion Resistance: The process forms a compact passive layer on the metal's surface, which significantly improves its resistance to corrosion. daneshyari.comresearchgate.net

| Parameter | Before Electropolishing | After Electropolishing in AlCl₃/Trimethylamine Hydrochloride IL |

| Surface Finish | Dull / Standard | Mirror-like, High Reflectivity researchgate.netmdpi.com |

| Glossiness Value | 7.6 | 665 mdpi.com |

| Corrosion Resistance | Standard | Drastically Enhanced daneshyari.comresearchgate.net |

Electrolyte Components in Battery Technologies

This compound is a crucial ingredient in the development of next-generation rechargeable aluminum-ion batteries (AIBs). scholaris.ca These batteries are considered a promising alternative to lithium-ion technology due to the high abundance, low cost, and high volumetric capacity of aluminum. researchgate.net

A novel and cost-effective ionic liquid electrolyte is formulated by combining aluminum chloride (AlCl₃) with this compound. scholaris.caresearchgate.net This electrolyte serves as the medium for ion transport between the aluminum anode and a graphite-based cathode (such as graphene nanoplatelets). researchgate.netutoronto.cajustia.com The use of this compound offers a significant cost advantage over the more expensive dialkylimidazolium chlorides traditionally used in chloroaluminate ionic liquids. scholaris.ca

Performance characteristics of AIBs using this electrolyte are notable:

High Specific Capacity: Batteries have demonstrated a specific capacity of 134 mAh g⁻¹ at a current density of 2000 mA g⁻¹. researchgate.net

Excellent Cycling Stability: The battery maintains a high Coulombic efficiency (above 98%) over 3000 charge-discharge cycles. researchgate.net

Fast-Charging Capability: It can achieve a specific capacity of 83 mAh g⁻¹ under ultrafast charging conditions of 4000 mA g⁻¹. researchgate.net

| Performance Metric | Value | Conditions |

| Specific Capacity | 134 mAh g⁻¹ | 2000 mA g⁻¹ current density researchgate.net |

| Cycling Stability | >3000 cycles | Coulombic Efficiency >98% researchgate.net |

| Ultrafast Charge Capacity | 83 mAh g⁻¹ | Charge at 4000 mA g⁻¹, Discharge at 100 mA g⁻¹ researchgate.net |

Fundamental Studies on Ionic Liquid Properties

To optimize their performance in applications like batteries and electropolishing, fundamental properties of this compound-based ionic liquids are actively studied. Research focuses on characterizing their electrical and transport properties. scholaris.ca Key areas of investigation include understanding how factors like the composition and addition of other substances affect the ionic liquid's viscosity, conductivity, and electrochemical stability window. mdpi.comscholaris.ca For instance, studies on similar chloroaluminate ionic liquids have explored how additives can weaken the interaction between the cation and anion, thereby reducing viscosity and increasing the diffusion of ions, which in turn enhances conductivity. mdpi.com

Polymer and Resin Synthesis

This compound serves as a valuable precursor in the synthesis of other compounds that are widely used in the polymer and resin industries. It is a key raw material for producing quaternary ammonium (B1175870) compounds and ion-exchange resins. guidechem.com Quaternary ammonium compounds, derived from this compound, are utilized as catalysts and acid neutralizers in condensation reactions, which are fundamental to the production of certain polymers. wikipedia.orgguidechem.com For example, the related tertiary amine, triethylamine, is known to catalyze the formation of polyurethane foams and epoxy resins. wikipedia.org Furthermore, this compound is used in the synthesis of choline (B1196258) chloride, a compound that can be a component in deep eutectic solvents used for specialized applications, including the electropolishing of stainless steel. guidechem.comspectrumchemical.comresearchgate.net

Role in Buffer Formulations for Biotechnology

In biotechnology, precise pH control is critical, and buffer solutions are essential for a wide range of applications. While tertiary amines can be used to prepare buffer solutions, the direct and widespread use of this compound specifically for this purpose is not extensively documented in research literature. The related compound, triethylamine, has a pKa of 10.75 for its conjugate acid, making it suitable for preparing buffers in that alkaline pH range. wikipedia.org However, in biotechnology applications, other buffering agents like Tris-HCl (Tris hydroxymethyl aminomethane hydrochloride) are more commonly cited for processes such as electrophoresis and protein purification. hbdsbio.com

Environmental Fate and Ecological Impact Assessment of Trimethylamine Hydrochloride

Biodegradation Pathways and Persistence Evaluation

Trimethylamine (B31210) hydrochloride is anticipated to be readily biodegradable in the environment. santos.comsantos.com Upon introduction into aqueous media, it dissociates into the trimethylammonium cation and the chloride anion. santos.comsantos.com The subsequent environmental fate is primarily determined by the behavior of the trimethylammonium cation.

Microbial degradation is the principal pathway for the breakdown of trimethylamine. There are four recognized metabolic pathways for its degradation by microorganisms: acetogenesis, methanogenesis, the anaerobic dehydrogenase pathway, and the aerobic oxidation pathway. nih.gov

Aerobic Degradation : In the presence of oxygen, trimethylamine is broken down into products such as dimethylamine (B145610), formaldehyde, formate, and ultimately carbon dioxide. nih.gov One aerobic pathway involves the transformation of trimethylamine to trimethylamine N-oxide (TMAO) via trimethylamine monooxygenase. TMAO is then converted to dimethylamine. nih.gov

Anaerobic Degradation : Under anaerobic conditions, degradation can proceed through several routes. The anaerobic dehydrogenase pathway, for instance, catalyzes trimethylamine to dimethylamine and formaldehyde. nih.gov Other end products of anaerobic metabolism can include ammonia (B1221849) and methane. nih.gov

Given its capacity for rapid biodegradation, trimethylamine hydrochloride does not meet the criteria for being a persistent substance in the environment. santos.comsantos.com Studies using activated sludge inoculum have shown that trimethylamine can achieve 92% of its theoretical biochemical oxygen demand (BOD) within a two-week period, indicating a high potential for degradation in wastewater treatment settings. nih.gov

Aquatic Toxicity Assessments

There is a lack of direct aquatic toxicity data for this compound. santos.comsantos.com Consequently, assessments often rely on data from read-across substances, primarily trimethylamine, to evaluate the potential risk to aquatic organisms. santos.com Based on this approach, this compound is expected to have a low acute toxicity concern for aquatic life. santos.comsantos.com

Acute toxicity values (E(L)C50) from studies on read-across substances are greater than 1 mg/L, and chronic toxicity values (EC10) are greater than 0.1 mg/L. santos.com This suggests that the compound is not classified as toxic to aquatic organisms under standard screening criteria. santos.com

Detailed findings from studies on trimethylamine provide more specific insights:

Algae : A 72-hour study on the green alga Desmodesmus subspicatus reported an EC10 (based on growth rate) of 48 mg/L for this compound. santos.com Another study on the green alga Pseudokirchneriella subcapitata showed a 72-hour EC50 for growth inhibition of more than 100,000 µg/L for trimethylamine. env.go.jp

Invertebrates : For the crustacean Daphnia magna, a 48-hour EC50 for immobilization was determined to be 28,000 µg/L. env.go.jp

Fish : A 96-hour study on the fish species Oryzias latipes (medaka) resulted in an LC50 of more than 100,000 µg/L. env.go.jp

| Organism | Species | Endpoint | Duration | Value (µg/L) | Substance Tested |

|---|---|---|---|---|---|

| Green Alga | Pseudokirchneriella subcapitata | EC50 | 72 hours | >100,000 | Trimethylamine |

| Crustacean | Daphnia magna | EC50 | 48 hours | 28,000 | Trimethylamine |

| Fish | Oryzias latipes (Medaka) | LC50 | 96 hours | >100,000 | Trimethylamine |

| Green Alga | Desmodesmus subspicatus | EC10 | 72 hours | 48,000 | This compound |

Bioaccumulation Potential

This compound is considered to have a low potential for bioaccumulation in aquatic organisms. santos.comsantos.comnih.gov This assessment is primarily based on its physicochemical properties, specifically its octanol-water partition coefficient (log Kow).

A measured log Kow of <-2.25 has been reported, which indicates that the substance is highly water-soluble and has a very low affinity for fatty tissues where bioaccumulation typically occurs. santos.comsantos.com This value is well below the screening criteria for bioaccumulation potential. santos.comsantos.com Furthermore, an estimated Bioconcentration Factor (BCF) of 3 provides additional evidence that the compound is unlikely to concentrate in organisms to a significant degree. nih.gov Due to its low bioaccumulation potential, the risk of this substance magnifying through the food chain is considered negligible. env.go.jp

Environmental Release Pathways and Controls

Environmental release of this compound can occur from both natural and anthropogenic sources.

Release Pathways:

Natural Sources : Trimethylamine is a naturally occurring compound that is ubiquitous in the environment at low concentrations. regulations.govepa.govregulations.gov It is a product of the decomposition of organic matter, including plants and animals. epa.govregulations.gov

Industrial Sources : The compound is used in various industrial applications, which can lead to its release. These include its use as a raw material for choline (B1196258) chloride, textile oils, and ion exchange resins. env.go.jp It is also used as an insect attractant, particularly for flies, and as a warning agent in natural gas. guidechem.comherts.ac.uk Emissions can originate from facilities such as fish processing plants, where trimethylamine is a known odorous compound. guidechem.commdpi.com

Control Measures:

Industrial Controls : For industrial facilities, engineering controls are the primary means of limiting environmental release. This can include the installation of closed pollution control systems equipped with deodorizing facilities. guidechem.com Proper ventilation and exhaust systems are crucial where the substance is handled. cdhfinechemical.com

Spill Management : In the event of an accidental release, procedures should focus on containment and preventing entry into drains and public waters. cdhfinechemical.comakkim.com.tr Personal protective equipment should be used, and the spilled material should be swept up and placed in suitable, closed containers for disposal. cdhfinechemical.com

Waste Disposal : Ultimate disposal of this compound must conform to environmental and public health regulations. guidechem.com Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. cdhfinechemical.comfishersci.com

Regulatory Frameworks for Environmental Management

This compound is subject to various regulations globally, which govern its production, use, and environmental release.

In the United States , the Environmental Protection Agency (EPA) regulates trimethylamine and its hydrochloride salt under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) for its use as an active ingredient in pesticide products, specifically as a fly attractant. regulations.gov The EPA has determined that, due to the use pattern in enclosed traps and the low concentrations used, these products can be used without causing unreasonable adverse effects on the environment. epa.gov The compound is not regulated as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), Section 313. fishersci.com Additionally, the Food and Drug Administration (FDA) approves trimethylamine as a secondary direct food additive. regulations.govregulations.gov

Internationally, this compound is listed on several chemical inventories, indicating that its use is regulated in many jurisdictions.

| Jurisdiction/Inventory | Status/Listing |

|---|---|

| Canada (DSL) | Listed |

| Europe (EINECS) | Listed (No. 209-810-0) |

| Australia (AICS) | Listed |

| China (IECSC) | Listed |

| Japan (ENCS) | Listed |

| Philippines (PICCS) | Listed |

| Korea (KECL) | Listed (No. KE-34402) |

These regulatory frameworks ensure that the compound is managed in a way that minimizes potential environmental impact through its lifecycle.

Computational and Theoretical Investigations of Trimethylamine Hydrochloride Systems

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the microscopic details of a system and connect them to macroscopic properties of experimental interest. ulisboa.pt This technique models the behavior of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org For a system like trimethylamine (B31210) hydrochloride, MD simulations can elucidate the nature and dynamics of the intermolecular interactions that govern its properties in various states.

The primary interactions in a trimethylamine hydrochloride system, particularly in solution, include ion-ion interactions between the trimethylammonium cation ([C₃H₁₀N]⁺) and the chloride anion (Cl⁻), ion-dipole interactions with solvent molecules, and hydrogen bonding. MD simulations can provide detailed insights into the strength and geometry of these interactions. dovepress.comnih.gov The process involves defining a force field, which is a set of parameters and equations that describe the potential energy of the system. chemrxiv.org This force field accounts for both bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) interactions. chemrxiv.orgdovepress.com

By simulating the system over time, researchers can analyze various properties:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, RDFs can reveal the average distances and coordination numbers of chloride ions around the trimethylammonium cation or solvent molecules around each ion.

Binding Free Energy: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy between the cation and anion, providing a quantitative measure of their interaction strength. dovepress.com

Conformational Dynamics: MD simulations track the conformational changes of the molecule over time, providing insights into its flexibility and structural stability. dovepress.com

While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is widely applied to understand intermolecular forces in similar ionic and molecular systems. ulisboa.ptfrontiersin.org

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a powerful tool for studying the structures and energetic properties of molecules. nih.gov DFT calculations have been employed to understand the properties of solid this compound, also known as trimethylammonium chloride (TMAC). canada.ca

In one notable study, DFT calculations were used alongside multinuclear NMR experiments to probe the structure of solid TMAC. canada.ca The calculations were performed using the Gaussian03 program package. canada.ca Researchers computed several key properties to understand the electronic environment within the crystal:

Potential Energy Curves: Single-point energy calculations were performed to map the potential energy as a function of the N–H bond distance, stepping from 1.0 Å to 1.8 Å. These calculations utilized methods including Hartree-Fock (HF) and DFT with the hybrid B3LYP functional. canada.ca

Electric Field Gradient (EFG) Tensors: DFT was used to calculate the EFG tensors at the positions of various nuclei. The EFG is highly sensitive to the local electronic structure and is crucial for interpreting nuclear quadrupole resonance (NQR) and certain NMR spectra.

Magnetic Shielding Tensors: These calculations are essential for predicting and interpreting NMR chemical shifts.

The results of these DFT studies provide a detailed picture of electron distribution and its effects on molecular properties. For instance, the calculated chlorine-35 (³⁵Cl) nuclear quadrupole coupling constant (Cq) value was compared with experimental data. The experimental value of (±)5.59 ± 0.03 MHz in solid TMAC, when compared to calculated values for related species, is indicative of a complete proton transfer from the chlorine to the nitrogen atom, forming a distinct ionic pair. canada.ca

| Parameter | Method/Functional | Basis Set | Purpose | Source |